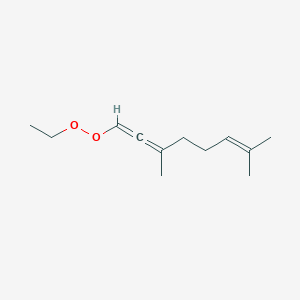
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene is an organic compound characterized by its unique structure, which includes an ethylperoxy group attached to a dimethylocta-triene backbone
Preparation Methods
The synthesis of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene typically involves the reaction of ethyl hydroperoxide with a precursor molecule containing the 3,7-dimethylocta-1,2,6-triene structure. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethylperoxy group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethylperoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peroxy radical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene involves the interaction of the ethylperoxy group with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which can affect cellular processes and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and signaling pathways.
Comparison with Similar Compounds
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene can be compared with other similar compounds, such as:
1-(Methylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a methylperoxy group.
1-(Propylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a propylperoxy group.
1-(Butylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a butylperoxy group. The uniqueness of this compound lies in its specific ethylperoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
579516-33-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-5-13-14-10-9-12(4)8-6-7-11(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
OHIQWBNEIVAAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOOC=C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















